molecular formula C20H17ClO3 B14518745 2-[2-(4-Chlorophenyl)-2-phenylethenyl]-5,6-dihydro-4h-pyran-3-carboxylic acid

2-[2-(4-Chlorophenyl)-2-phenylethenyl]-5,6-dihydro-4h-pyran-3-carboxylic acid

Cat. No.: B14518745
M. Wt: 340.8 g/mol
InChI Key: RHOWWOVTQYHERP-QGOAFFKASA-N
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Description

2-[2-(4-Chlorophenyl)-2-phenylethenyl]-5,6-dihydro-4h-pyran-3-carboxylic acid is an organic compound that features a complex structure with a pyran ring, a carboxylic acid group, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)-2-phenylethenyl]-5,6-dihydro-4h-pyran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)-2-phenylethenyl]-5,6-dihydro-4h-pyran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[2-(4-Chlorophenyl)-2-phenylethenyl]-5,6-dihydro-4h-pyran-3-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)-2-phenylethenyl]-5,6-dihydro-4h-pyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Chlorophenyl)-2-phenylethenyl]-5,6-dihydro-4h-pyran-3-carboxylic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H17ClO3

Molecular Weight

340.8 g/mol

IUPAC Name

6-[(E)-2-(4-chlorophenyl)-2-phenylethenyl]-3,4-dihydro-2H-pyran-5-carboxylic acid

InChI

InChI=1S/C20H17ClO3/c21-16-10-8-15(9-11-16)18(14-5-2-1-3-6-14)13-19-17(20(22)23)7-4-12-24-19/h1-3,5-6,8-11,13H,4,7,12H2,(H,22,23)/b18-13+

InChI Key

RHOWWOVTQYHERP-QGOAFFKASA-N

Isomeric SMILES

C1CC(=C(OC1)/C=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)Cl)C(=O)O

Canonical SMILES

C1CC(=C(OC1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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